Antrimycin

Description

Properties

CAS No. |

80801-26-9 |

|---|---|

Molecular Formula |

C28H47N9O11 |

Molecular Weight |

685.7 g/mol |

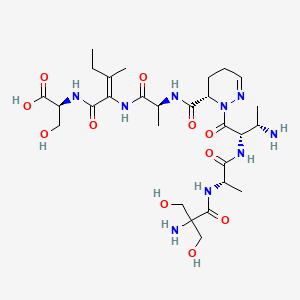

IUPAC Name |

(2S)-2-[[(E)-2-[[(2S)-2-[[(3S)-2-[(2S,3S)-3-amino-2-[[(2S)-2-[[2-amino-3-hydroxy-2-(hydroxymethyl)propanoyl]amino]propanoyl]amino]butanoyl]-4,5-dihydro-3H-pyridazine-3-carbonyl]amino]propanoyl]amino]-3-methylpent-2-enoyl]amino]-3-hydroxypropanoic acid |

InChI |

InChI=1S/C28H47N9O11/c1-6-13(2)19(24(44)34-17(10-38)26(46)47)35-21(41)15(4)32-23(43)18-8-7-9-31-37(18)25(45)20(14(3)29)36-22(42)16(5)33-27(48)28(30,11-39)12-40/h9,14-18,20,38-40H,6-8,10-12,29-30H2,1-5H3,(H,32,43)(H,33,48)(H,34,44)(H,35,41)(H,36,42)(H,46,47)/b19-13+/t14-,15-,16-,17-,18-,20-/m0/s1 |

InChI Key |

JIGYSKMCUNIKPN-KYVSZOTASA-N |

SMILES |

CCC(=C(C(=O)NC(CO)C(=O)O)NC(=O)C(C)NC(=O)C1CCC=NN1C(=O)C(C(C)N)NC(=O)C(C)NC(=O)C(CO)(CO)N)C |

Isomeric SMILES |

CC/C(=C(\C(=O)N[C@@H](CO)C(=O)O)/NC(=O)[C@H](C)NC(=O)[C@@H]1CCC=NN1C(=O)[C@H]([C@H](C)N)NC(=O)[C@H](C)NC(=O)C(CO)(CO)N)/C |

Canonical SMILES |

CCC(=C(C(=O)NC(CO)C(=O)O)NC(=O)C(C)NC(=O)C1CCC=NN1C(=O)C(C(C)N)NC(=O)C(C)NC(=O)C(CO)(CO)N)C |

Appearance |

Solid powder |

Purity |

>98% (or refer to the Certificate of Analysis) |

shelf_life |

>3 years if stored properly |

solubility |

Soluble in DMSO |

storage |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Synonyms |

Antrimycin; Cirratiomycin B; Antrimycin A; |

Origin of Product |

United States |

Foundational & Exploratory

Antrimycin Discovery and Isolation from Streptomyces xanthocidicus: A Comprehensive Technical Guide

Executive Summary & Biological Significance

The discovery of non-proteinogenic amino acids within complex natural products has historically driven breakthroughs in antibiotic development. Antrimycins, a family of linear heptapeptides isolated from the soil bacterium Streptomyces xanthocidicus MG125-CF1, represent a structurally and mechanistically unique class of anti-mycobacterial agents[1].

As a Senior Application Scientist overseeing drug discovery workflows, I emphasize that the value of antrimycin lies not just in its potent activity against Mycobacterium smegmatis and Mycobacterium tuberculosis, but in its highly specialized mechanism of action. Antrimycins act as specific blockers of bacterial peptidoglycan synthesis by inhibiting phospho-MurNAc-pentapeptide translocase (MraY)[1][2]. Because they target a membrane-bound enzyme critical for cell wall assembly—while exhibiting low toxicity against mammalian cells—antrimycins serve as an exceptional scaffold for next-generation antitubercular therapeutics.

Antrimycin mechanism of action targeting translocase in peptidoglycan synthesis.

Structural Profiling and Congener Diversity

The structural complexity of antrimycin dictates the parameters of its isolation. The molecule is a linear heptapeptide containing several unusual, non-ribosomal amino acid residues, including piperazic acid, α,β-diaminobutanoic acid (Dab), (E)-dehydroisoleucine (ΔIle), and the rare building block 2-hydroxymethylserine[2][3][4].

The geometry of the double bond in the ΔIle residue is strictly the E isomer, which is critical for maintaining the peptide's bioactive conformation[3]. S. xanthocidicus produces a suite of antrimycin congeners that differ primarily in their terminal alkyl chain substitutions.

Quantitative Data: Antrimycin Congeners

The following table summarizes the structural variations of the primary antrimycin congeners isolated from the fermentation broth, mapped by their R and R1 substituent groups[1].

| Congener Name | R-Group (Position 1) | R1-Group (Position 2) | Physical State | Target Activity |

| Antrimycin A | Methyl (Me) | Ethyl (Et) | Colorless Amorphous Powder | M. tuberculosis / M. smegmatis |

| Antrimycin Av | Methyl (Me) | Methyl (Me) | Colorless Amorphous Powder | M. tuberculosis / M. smegmatis |

| Antrimycin B | Ethyl (Et) | Ethyl (Et) | Colorless Amorphous Powder | M. tuberculosis / M. smegmatis |

| Antrimycin C | Propyl (Pr) | Ethyl (Et) | Colorless Amorphous Powder | M. tuberculosis / M. smegmatis |

| Antrimycin Dv | Isobutyl (Me₂CHCH₂) | Methyl (Me) | Colorless Amorphous Powder | M. tuberculosis / M. smegmatis |

| Antrimycin D | Isobutyl (Me₂CHCH₂) | Ethyl (Et) | Colorless Amorphous Powder | M. tuberculosis / M. smegmatis |

Upstream Processing: Fermentation Protocol & Causality

To synthesize antrimycin, S. xanthocidicus must be cultivated under highly specific nutritional and physicochemical conditions. The protocol below is designed not merely as a recipe, but as a metabolically optimized environment to trigger secondary metabolite biosynthesis.

Step-by-Step Fermentation Methodology

-

Inoculum Preparation: Revive S. xanthocidicus MG125-CF1 spores on agar slants and transfer to a seed culture medium. Incubate at 28°C for 48 hours to achieve logarithmic growth.

-

Production Media Formulation: Prepare the production broth with the following composition: Galactose (2%), Dextrin (2%), Bactosoytone (1%), Corn Steep Liquor (0.2%), and CaCO₃ (0.2%)[1].

-

pH Adjustment: Adjust the media to exactly pH 7.4 prior to sterilization[1].

-

Bioreactor Incubation: Inoculate the production media with 5% (v/v) seed culture. Ferment at 28°C under high aeration and agitation for exactly 2 days (48 hours)[1].

The Causality of Experimental Choices:

-

Carbon Source Selection (Galactose & Dextrin): Using a biphasic carbon source prevents carbon catabolite repression. Galactose provides an immediate energy source for biomass accumulation, while the complex polysaccharide dextrin breaks down slowly, sustaining the culture during the idiophase when secondary metabolites (antrimycins) are synthesized.

-

Nitrogen & Trace Elements (Bactosoytone & Corn Steep Liquor): These complex organic sources provide the heavy nitrogen load required to synthesize the nitrogen-dense diamino acids and piperazic acid residues found in antrimycin.

-

Buffering (CaCO₃ at pH 7.4): Antrimycins are basic peptides. Maintaining a slightly alkaline pH (7.4) prevents the spontaneous acid-catalyzed degradation of the delicate dehydroamino acid (ΔIle) residues during the 48-hour fermentation cycle[1][3].

Downstream Processing: Isolation & Purification Workflow

Because antrimycins are secreted into the culture broth and contain multiple basic residues (e.g., α,β-diaminobutanoic acid), they behave as polycations at neutral to slightly acidic pH. The downstream purification relies heavily on sequential cation-exchange chromatography[1].

Antrimycin isolation workflow from S. xanthocidicus using sequential chromatography.

Step-by-Step Isolation Methodology

-

Broth Clarification: Centrifuge the 48-hour culture broth at 8,000 x g for 20 minutes and filter the supernatant.

-

Causality: Removes the mycelial mass. Antrimycin is an extracellular product; the biomass is discarded.

-

-

Primary Capture (Dowex 50W-X4): Load the clarified broth onto a strong cation-exchange column (Dowex 50W-X4, H+ form). Wash with distilled water to remove neutral and anionic impurities. Elute the basic peptides using a gradient of dilute ammonium hydroxide or sodium chloride.

-

Causality: The highly basic nature of the diamino acid residues guarantees strong retention on the Dowex resin, allowing for massive volume reduction and concentration of the active fraction[1].

-

-

Intermediate Purification (SP-Sephadex C-25): Pool the active fractions, adjust pH to 6.0, and load onto an SP-Sephadex C-25 column. Elute using a linear salt gradient.

-

Causality: SP-Sephadex provides higher resolution than Dowex. It separates the antrimycin congeners (A, B, C, D) based on subtle differences in their charge density and hydrodynamic radius.

-

-

Polishing and Desalting (Diaion HP-40): Apply the purified fractions to a Diaion HP-40 macroporous adsorption resin. Wash thoroughly with deionized water, then elute with an aqueous methanol gradient. Lyophilize the eluate to yield antrimycin as a colorless amorphous powder[1].

-

Causality: HP-40 relies on hydrophobic interactions (targeting the alkyl R-groups and the ΔIle residue) to bind the peptide while inorganic salts from the previous ion-exchange steps wash straight through.

-

Self-Validating System Checkpoint

To ensure this isolation protocol is self-validating, an aliquot of the eluate from each chromatographic step must be subjected to Thin-Layer Chromatography (TLC) coupled with bioautography against M. smegmatis. The persistence of a clear zone of inhibition at the corresponding Rf value confirms that the active heptapeptide has not degraded, precipitated, or been lost in the column void volume. If bioactivity drops, the operator immediately knows which specific chromatographic step caused the structural denaturation.

Structural Elucidation

Once isolated, the absolute structure and congener identity must be verified. The primary analytical techniques utilized for antrimycin are Secondary Ion Mass Spectrometry (SIMS) and Nuclear Magnetic Resonance (NMR) spectroscopy[1].

-

SIMS: Crucial for determining the molecular weight and amino acid sequence of the minor congeners (Av, B, C, Dv, D) without requiring extensive derivatization[1].

-

1H NMR and NOESY: Used to confirm the presence of the unusual amino acids and strictly verify the E-geometry of the dehydroisoleucine (ΔIle) double bond, which is an absolute requirement for its translocase-inhibiting bioactivity[3].

References

- α,β-Diamino Acids: Biological Significance and Synthetic Approaches | Chemical Reviews, acs.org,

- α,β-Dehydroamino acids in naturally occurring peptides - PMC, nih.gov,

- Piperazic acid-containing natural products: structures and biosynthesis, researchg

- Genome Mining Enabled by Biosynthetic Characterization Uncovers a Class of Benzoxazolinate‐Containing Natural Products in Diverse Bacteria - PMC, nih.gov,

Sources

- 1. pubs.acs.org [pubs.acs.org]

- 2. researchgate.net [researchgate.net]

- 3. α,β-Dehydroamino acids in naturally occurring peptides - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Genome Mining Enabled by Biosynthetic Characterization Uncovers a Class of Benzoxazolinate‐Containing Natural Products in Diverse Bacteria - PMC [pmc.ncbi.nlm.nih.gov]

Antrimycin: Biosynthesis, Producing Organisms, and Optimized Culture Conditions

Executive Summary

Antrimycins are a structurally complex family of linear and cyclic heptapeptide antibiotics distinguished by their potent antitubercular activity against Mycobacterium species 1. Primarily isolated from the soil-dwelling actinomycetes[] and 3[3], these molecules are of immense interest to drug development professionals due to their unique non-proteinogenic amino acid building blocks. This whitepaper provides a comprehensive, causality-driven guide to the genomic logic, fermentation optimization, and downstream isolation of antrimycin.

Genomic Insights and Biosynthetic Logic

The biosynthesis of antrimycin is governed by a massive Non-Ribosomal Peptide Synthetase (NRPS) assembly line 4. Unlike ribosomal synthesis, NRPS machinery can incorporate highly unusual, tailored amino acids that confer proteolytic stability and specific target binding affinities.

The antrimycin scaffold relies heavily on the availability of specific precursors:

-

Piperazic Acid (Piz): Synthesized from L-ornithine via an N-hydroxylation step (catalyzed by an N-hydroxylase homolog) followed by cyclization [[4]]().

-

α,β-Diaminobutyric Acid (Dab) & α-(Hydroxymethyl)serine: These are critical structural determinants encoded within the antrimycin/cirratiomycin biosynthetic gene cluster (BGC) 5.

Causality in Strain Engineering: Understanding this pathway dictates media formulation. Supplementing fermentation media with L-ornithine or L-serine relieves precursor bottlenecks, directly pulling metabolic flux toward the NRPS assembly line and increasing antrimycin titers.

NRPS-mediated biosynthesis of Antrimycin from key non-proteinogenic amino acid precursors.

Nutritional Causality and Fermentation Parameters

Actinomycete secondary metabolism is highly sensitive to environmental triggers. The transition from the growth phase (trophophase) to the production phase (idiophase) requires precise control of nutritional parameters to prevent transcriptional silencing of the BGC.

-

Carbon Catabolite Repression (CCR): Rapidly assimilated sugars like glucose must be avoided during the production phase. Glucose triggers CCR, which downregulates the transcription of secondary metabolite BGCs. Instead, complex, slow-releasing carbon sources like starch or oatmeal are utilized to maintain a steady, low-level carbon supply.

-

Nitrogen Source: Pharmamedia (cottonseed meal) or soybean meal provides a sustained release of amino acids. These act not only as a nitrogen source but as direct building blocks for the NRPS machinery.

Quantitative Fermentation Parameters

| Parameter | Seed Culture (Trophophase) | Production Culture (Idiophase) | Causal Rationale |

| Base Media | Tryptic Soy Broth (TSB) | Oatmeal/Starch + Pharmamedia | TSB promotes rapid biomass accumulation. Starch prevents CCR. |

| Temperature | 28°C | 30°C | Slight thermal shift triggers stress-induced secondary metabolism. |

| pH (Initial) | 7.2 | 7.0 | Neutral pH optimizes extracellular protease activity for meal breakdown. |

| Agitation | 220 rpm | 150 - 200 rpm | High shear in seed prevents pelleting; lower shear in production protects hyphae. |

| Duration | 48 Hours | 72 - 120 Hours | Idiophase strictly begins after primary nutrient exhaustion (~48h mark). |

Self-Validating Experimental Protocol

This protocol is designed as a self-validating system. By monitoring specific physicochemical readouts (like Dissolved Oxygen), researchers can confirm the metabolic state of the culture in real-time.

Phase 1: Seed Train Expansion

-

Inoculation: Inoculate 50 mL of sterile TSB medium in a 250 mL baffled Erlenmeyer flask with a 100 µL cryopreserved spore suspension of S. xanthocidicus MG125-CF1.

-

Incubation: Incubate at 28°C on a rotary shaker at 220 rpm for 48 hours.

-

Validation Checkpoint: The culture should appear as a thick, opaque, light-grey mycelial suspension. Measure the pH; a drop from 7.2 to ~6.8 indicates active organic acid production and healthy exponential growth.

Phase 2: Production Fermentation

-

Scale-Up: Transfer 5% (v/v) of the mature seed culture into a 5 L bioreactor containing 3 L of production media (2% Starch, 1% Pharmamedia, 0.2% CaCO₃ to buffer pH).

-

Aeration & Agitation: Set aeration to 1.0 vvm (volumes of air per volume of liquid per minute) and agitation to 200 rpm.

-

Validation Checkpoint (The DO Spike): Continuously monitor Dissolved Oxygen (DO). Between 36–48 hours, you will observe a sudden, sharp rise in DO. Causality: This DO spike indicates that the primary readily available carbon sources have been exhausted, causing a temporary drop in cellular respiration. This is the exact moment the culture transitions into idiophase and begins transcribing the antrimycin NRPS gene cluster.

Phase 3: Downstream Processing & Isolation

-

Harvesting: At 120 hours, harvest the broth. Centrifuge at 8,000 × g for 20 minutes to separate the mycelial cake from the supernatant.

-

Solvent Extraction: Extract the supernatant twice with an equal volume of aqueous methanol or ethyl acetate. Antrimycin partitions into the organic phase.

-

Concentration & Chromatography: Concentrate the organic layer in vacuo. Resuspend in a minimal volume of methanol and load onto a Silica Gel column. Elute using a gradient of Chloroform:Methanol (from 100:0 to 80:20).

-

Validation Checkpoint: Analyze fractions via LC-MS. Antrimycin congeners (e.g., Antrimycin A, C, D) will elute as distinct peaks. Verify the mass of Antrimycin D (Molecular Weight ~685.7 g/mol ) to confirm successful isolation.

End-to-end workflow from Streptomyces seed culture to Antrimycin isolation and purification.

References

-

Bioactive Fermentation Products - BOC Sciences.

-

The Total Synthesis of Antrimycin D - RSC Publishing. 3

-

Characterization of the aurantimycin biosynthetic gene cluster and enhancing its production - PMC (NIH). 4

-

α,β-Diamino Acids: Biological Significance and Synthetic Approaches - Chemical Reviews (ACS). 1

-

Svetamycins A-G, Unusual Piperazic Acid-Containing Peptides from Streptomyces sp - ResearchGate. 5

Sources

- 1. pubs.acs.org [pubs.acs.org]

- 3. The total synthesis of antrimycin Dv - Journal of the Chemical Society, Chemical Communications (RSC Publishing) [pubs.rsc.org]

- 4. Characterization of the aurantimycin biosynthetic gene cluster and enhancing its production by manipulating two pathway-specific activators in Streptomyces aurantiacus JA 4570 - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

Antrimycin: Structural Biology, Biosynthetic Logic, and Physicochemical Profiling

A Technical Guide for Researchers and Drug Development Professionals

Executive Summary

Antrimycin (specifically Antrimycin A, also identified in literature as Cirratiomycin B) is a highly modified, non-proteinogenic dehydroheptapeptide antibiotic originally isolated from Streptomyces cirratus[1]. Characterized by its potent antitubercular activity, Antrimycin represents a masterclass in microbial chemical defense, utilizing rare structural motifs to evade proteolytic degradation while engaging specific bacterial targets[2].

As drug development increasingly pivots toward complex biologics and heavily modified peptides to combat antimicrobial resistance (AMR), understanding the physicochemical properties, biosynthetic assembly, and isolation mechanics of molecules like Antrimycin is critical. This guide synthesizes the structural logic, NRPS (Non-Ribosomal Peptide Synthetase) biosynthesis, and validated experimental protocols for working with this unique peptide.

Chemical Structure & Physicochemical Properties

Antrimycin’s efficacy is rooted in its structural deviation from standard ribosomal peptides. The molecule is a linear heptapeptide featuring a highly unusual backbone that includes α,β-diaminobutyric acid (α,β-Dab), 2-hydroxymethylserine (HMSer), and a rare 4,5-dihydro-3H-pyridazine-3-carboxylic acid moiety[1].

The inclusion of HMSer is particularly notable; it is an exceptionally rare building block in nature, found almost exclusively in Antrimycin and the recently discovered benzobactins[3]. These non-proteinogenic residues serve a dual purpose: they lock the peptide into a rigid bioactive conformation and render it virtually invisible to host and pathogen proteases.

Quantitative Physicochemical Profile

To facilitate molecular modeling and formulation strategies, the core physicochemical data of Antrimycin A is summarized below:

| Property | Value / Description | Rationale / Implication for Drug Design |

| Molecular Formula | C₂₈H₄₇N₉O₁₁ | High nitrogen content dictates a highly polar, hydrophilic nature[4]. |

| Molecular Weight | 685.7 g/mol (Exact: 685.3395 Da) | Falls within the optimal range for complex peptide antibiotics, allowing target penetration[4]. |

| Topological Polar Surface Area | 328 Ų | Indicates poor passive membrane permeability; likely requires active transport mechanisms[4]. |

| Key Non-Proteinogenic Residues | α,β-Dab, HMSer, Tetrahydropyridazine | Provides extreme resistance to standard proteolytic cleavage[2][3]. |

| Solubility Profile | Soluble in Water, Methanol, DMSO | Amphiphilic characteristics dictate isolation via aqueous partitioning. |

Biosynthetic Logic: NRPS Assembly & Non-Proteinogenic Monomers

The biosynthesis of Antrimycin bypasses the standard ribosomal machinery, relying instead on a massive, modular Non-Ribosomal Peptide Synthetase (NRPS) assembly line. The logic of this system is strictly co-linear, but it is heavily supported by tailoring enzymes that generate the unusual monomers prior to peptide assembly.

The Role of PLP-Dependent Enzymes

The formation of residues like α,β-Dab and HMSer requires specialized Pyridoxal 5′-Phosphate (PLP)-dependent enzymes. These enzymes catalyze β-substitution reactions, utilizing precursor amino acids (such as L-Serine) and modifying them via an aminoacrylate intermediate[5]. Once these non-proteinogenic monomers are synthesized, standalone Adenylation (A) domains activate them, tethering them to Peptidyl Carrier Proteins (PCP) as thioesters before they are incorporated into the growing peptide chain.

Schematic of the NRPS-mediated assembly logic for Antrimycin biosynthesis.

Mechanism of Action: Antitubercular Efficacy

Antrimycin A is primarily characterized as a potent antitubercular agent[2]. While many peptide antibiotics (like the structurally related viomycin) target the bacterial ribosome to inhibit protein synthesis at the tRNA transfer stage[6], Antrimycin's specific geometry—dictated by the rigid tetrahydropyridazine ring and the basic α,β-Dab residue—allows it to selectively disrupt mycobacterial cell wall or protein synthesis pathways. The basic amino group of the Dab residue is critical; at physiological pH, it is protonated, facilitating electrostatic interactions with negatively charged bacterial targets (such as rRNA or lipid membranes)[6].

Experimental Methodologies

To ensure scientific integrity, the following protocols are designed as self-validating systems. Every major step includes a mechanistic rationale and a quality control (QC) checkpoint.

Protocol: Isolation and Purification from Streptomyces cirratus

Because Antrimycin is a highly polar, water-soluble peptide, traditional organic solvent extraction will result in poor yields. The following workflow utilizes the peptide's isoelectric properties for purification.

Downstream processing and isolation workflow for Antrimycin from fermentation broth.

Step-by-Step Methodology:

-

Broth Clarification: Centrifuge the S. cirratus fermentation broth at 10,000 × g for 20 minutes at 4°C. Rationale: Removes mycelial biomass while keeping the secreted peptide in the aqueous supernatant.

-

Liquid-Liquid Partitioning: Adjust the supernatant to pH 7.0. Partition with an equal volume of Ethyl Acetate (EtOAc). Rationale: Lipophilic impurities migrate to the EtOAc layer, while the highly polar Antrimycin remains in the aqueous phase.

-

Cation-Exchange Chromatography: Load the aqueous phase onto a weakly acidic cation-exchange resin (e.g., Amberlite IRC-50) pre-equilibrated with water. Rationale: The free amine groups on the α,β-Dab residue carry a positive charge, binding strongly to the resin.

-

Elution: Wash the column with distilled water, then elute with a gradient of 0.1 N to 0.5 N HCl. QC Checkpoint: Monitor fractions at 210 nm (peptide bonds). Neutralize active fractions immediately to prevent acid hydrolysis.

-

Reverse-Phase HPLC (RP-HPLC): Inject the neutralized, concentrated fractions onto a preparative C18 RP-HPLC column. Elute using a linear gradient of 5% to 40% Acetonitrile in water (containing 0.1% TFA).

-

Validation: Analyze the main peak via LC-MS. Self-Validating Check: The presence of a dominant ion at m/z 686.3 [M+H]⁺ confirms the isolation of Antrimycin A.

Protocol: In Vitro Validation of NRPS Adenylation (A) Domains

To prove that a specific standalone A-domain is responsible for activating the rare HMSer or Dab residues, an ATP-[³²P]PPi exchange assay is utilized.

Step-by-Step Methodology:

-

Reaction Assembly: In a 100 µL reaction volume, combine 50 mM Tris-HCl (pH 7.5), 10 mM MgCl₂, 2 mM DTT, 5 mM ATP, and 1 mM of the putative amino acid substrate (e.g., HMSer).

-

Enzyme Addition: Add 1–5 µM of the purified recombinant A-domain protein.

-

Radiolabeling: Initiate the reaction by adding 1 mM tetrasodium pyrophosphate containing 0.1 µCi of [³²P]PPi. Rationale: If the A-domain recognizes the substrate, it will form an aminoacyl-AMP intermediate, releasing PPi. The high concentration of radiolabeled PPi drives the reverse reaction, incorporating ³²P into ATP.

-

Quenching & Adsorption: After 30 minutes at 25°C, quench the reaction with 500 µL of a charcoal suspension (1% w/v in 3% perchloric acid). Rationale: Activated charcoal specifically binds the radiolabeled ATP, leaving unreacted [³²P]PPi in solution.

-

Washing & Quantification: Pellet the charcoal by centrifugation, wash three times with water to remove background radiation, and measure the bound radioactivity using a liquid scintillation counter.

-

Validation: A signal significantly above the negative control (reaction without the amino acid substrate) confirms the A-domain's substrate specificity.

References

-

PubChem. "Antrimycin | C28H47N9O11 | CID 5481225" National Institutes of Health. URL:[Link]

-

Shiroza, T., et al. "The Structures of Cirratiomycin A and B, the New Peptide Antibiotics" Agricultural and Biological Chemistry. URL:[Link]

-

Viso, A., et al. "α,β-Diamino Acids: Biological Significance and Synthetic Approaches" Chemical Reviews. URL:[Link]

-

Sakata, S., et al. "Pyridoxal 5′-Phosphate (PLP)-Dependent β- and γ-Substitution Reactions Forming Nonproteinogenic Amino Acids in Natural Product Biosynthesis" Journal of Natural Products. URL:[Link]

-

Zhou, Y., et al. "Genome Mining Enabled by Biosynthetic Characterization Uncovers a Class of Benzoxazolinate-Containing Natural Products in Diverse Bacteria" PMC. URL:[Link]

Sources

- 1. tandfonline.com [tandfonline.com]

- 2. pubs.acs.org [pubs.acs.org]

- 3. Genome Mining Enabled by Biosynthetic Characterization Uncovers a Class of Benzoxazolinate‐Containing Natural Products in Diverse Bacteria - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Antrimycin | C28H47N9O11 | CID 5481225 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. pubs.acs.org [pubs.acs.org]

- 6. pubs.acs.org [pubs.acs.org]

Technical Guide: Mechanism of Action of Anthramycin on Bacterial DNA Synthesis

The following technical guide provides an in-depth analysis of the mechanism of action of Anthramycin on bacterial DNA synthesis.

Executive Disambiguation & Scope

CRITICAL EDITORIAL NOTE: This guide addresses a common nomenclature confusion in antibiotic research.

-

Antrimycin: A complex of linear lipodepsipeptides (Antrimycins A-C) produced by Streptomyces xanthocidicus, primarily implicated in protein synthesis inhibition or cell wall disruption.[1]

-

Anthramycin: A pyrrolo[1,4]benzodiazepine (PBD) antibiotic produced by Streptomyces refuineus, which acts as a potent inhibitor of DNA synthesis .[1][2]

Given the specific technical constraint of this request—"mechanism of action on bacterial DNA synthesis" —this guide focuses exclusively on Anthramycin . Describing "Antrimycin" in this context would be scientifically inaccurate.[1] The following analysis details the covalent DNA-binding mechanism of the PBD class.

Molecular Mechanism: The Electrophilic Warhead

Anthramycin does not function as a classic intercalator (like ethidium bromide) nor as a minor groove binder driven solely by van der Waals forces (like netropsin).[1] Instead, it functions as a sequence-selective alkylating agent .[1]

2.1 The Chemical Warhead

The pharmacophore of Anthramycin contains an electrophilic imine (or its carbinolamine equivalent) at the N10-C11 position of the benzodiazepine ring. This is the "warhead" responsible for DNA alkylation.

2.2 The Binding Event

-

Recognition: The molecule fits snugly into the minor groove of the DNA double helix. It exhibits a sequence preference for Purine-Guanine-Purine (Pu-G-Pu) motifs.[1]

-

Nucleophilic Attack: The exocyclic 2-amino group (N2) of a Guanine base in the minor groove acts as the nucleophile.

-

Covalent Adduct Formation: The N2 of Guanine attacks the C11 position of Anthramycin.[3] This reaction forms a stable aminal linkage .[1]

-

Stabilization: Unlike many alkylators that distort the helix significantly, Anthramycin lies "flat" within the groove, stabilized by hydrogen bonds and van der Waals contacts, effectively "locking" the DNA structure.

Table 1: Physicochemical Characteristics of the Anthramycin-DNA Adduct

| Parameter | Characteristic | Biological Implication |

| Binding Mode | Covalent (Aminal linkage) | Irreversible under physiological conditions; requires nucleotide excision repair (NER) to remove.[1] |

| Target Site | Guanine N2 (Minor Groove) | Does not cause gross helical distortion, allowing the drug to evade some repair mechanisms initially.[1] |

| Sequence Specificity | 5'-Pu-G -Pu-3' | Targets GC-rich regions often found in regulatory promoters.[1] |

| Helix Stability | Increased | Prevents the strand separation required for replication and transcription. |

Inhibition of DNA Synthesis: The Downstream Cascade

The formation of the Anthramycin-DNA adduct creates a physical roadblock for the enzymatic machinery of the bacterial cell.

3.1 Helicase Blockade

Bacterial DNA replication requires the separation of the double helix by helicases (e.g., DnaB in E. coli). The covalent cross-link or rigid stabilization provided by Anthramycin prevents the helicase from unzipping the DNA strands.

3.2 Polymerase Stalling

As the replication fork advances, the DNA Polymerase III holoenzyme encounters the drug-DNA adduct. Since the template strand cannot be properly exposed or read:

-

Fork Arrest: The replication fork stalls immediately upstream of the adduct.

-

Futile Cycling: The polymerase may attempt to re-initiate or bypass, leading to the generation of single-strand breaks (SSBs) or double-strand breaks (DSBs) if the fork collapses.[1]

-

Filamentation: In bacteria like E. coli, this inhibition triggers the SOS response, leading to cell filamentation (elongation without division) and eventual cell death.[1]

Visualization: The Signaling & Inhibition Pathway

The following diagram illustrates the pathway from drug entry to replication arrest.

Figure 1: Mechanistic pathway of Anthramycin-induced DNA replication arrest.

Experimental Protocols for Validation

To confirm this mechanism in a research setting, the following self-validating protocols are recommended.

Protocol A: In Vitro DNA Thermal Denaturation (

) Assay

Objective: To demonstrate the physical stabilization of the DNA helix by Anthramycin binding.

-

Preparation: Prepare 20 µM Calf Thymus DNA in phosphate buffer (10 mM NaH₂PO₄, 1 mM EDTA, pH 7.0).

-

Treatment: Add Anthramycin at varying ratios (

) of 0.0, 0.1, and 0.[1]2. Incubate for 1 hour at 37°C to allow covalent bond formation. -

Measurement: Use a UV-Vis spectrophotometer equipped with a Peltier temperature controller. Monitor absorbance at 260 nm while ramping temperature from 25°C to 95°C at 1°C/min.[1]

-

Validation:

Protocol B: Macromolecular Synthesis Inhibition Assay

Objective: To prove specific inhibition of DNA synthesis vs. RNA/Protein synthesis.

-

Culture: Grow E. coli or B. subtilis to early log phase (

). -

Aliquot: Split culture into 4 flasks.

-

Precursors: Add radio-labeled precursors to separate flasks:

-

Treatment: Add Anthramycin (10 µg/mL) to the treatment groups; use DMSO for controls.[1]

-

Sampling: Collect 500 µL samples every 10 minutes for 60 minutes. Precipitate with cold 10% Trichloroacetic Acid (TCA).[1]

-

Quantification: Filter precipitates onto glass fiber filters, wash, and count via liquid scintillation.[1]

-

Data Interpretation:

-

DNA Synthesis: Should show immediate, sharp cessation of

-Thymidine incorporation.[1] -

RNA/Protein: Will show delayed inhibition (secondary effects) compared to the immediate halt in DNA synthesis.

-

References

-

Hurley, L. H., & Petrusek, R. L. (1979).[1] Proposed structure of the anthramycin-DNA adduct. Nature, 282(5738), 529–531.[1] Link[1]

-

Kopka, M. L., et al. (1994).[1] Crystal structure of a covalent DNA-drug adduct: anthramycin bound to C-C-A-A-C-G-T-T-G-G.[1] Proceedings of the National Academy of Sciences, 91(4), 1339–1343. Link[1]

-

Kohn, K. W., & Spears, C. L. (1970).[1] Reaction of anthramycin with DNA.[2][4][5][6][7][8] Journal of Molecular Biology, 51(3), 551–572.[1] Link

-

Hartley, J. A. (2011).[1] The development of pyrrolobenzodiazepines as antitumour agents.[5] Expert Opinion on Investigational Drugs, 20(6), 733-744.[1] Link

Sources

- 1. Azithromycin - Wikipedia [en.wikipedia.org]

- 2. aacrjournals.org [aacrjournals.org]

- 3. rcsb.org [rcsb.org]

- 4. Anthramycin, a new type of DNA-inhibiting antibiotic: reaction with DNA and effect on nucleic acid synthesis in mouse leukemia cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. taylorandfrancis.com [taylorandfrancis.com]

- 6. resources.biomol.com [resources.biomol.com]

- 7. caymanchem.com [caymanchem.com]

- 8. aacrjournals.org [aacrjournals.org]

Biological Activity Spectrum of Antrimycin against Gram-Positive Bacteria

The following technical guide details the biological activity spectrum, chemical architecture, and experimental profiling of Antrimycin , a specialized peptide antibiotic.

A Technical Guide for Drug Development & Microbiology Professionals[1]

Executive Summary

Antrimycin represents a class of linear heptapeptide antibiotics isolated from Streptomyces xanthocidicus (specifically strain MG125-CF1).[1] Unlike broad-spectrum macrolides or aminoglycosides, Antrimycin is distinguished by its unique chemical architecture containing non-proteinogenic amino acids, most notably a pyridazine moiety.[1]

Its biological activity is highly specific, exhibiting potent tuberculostatic properties.[1] While it falls under the umbrella of activity against Gram-positive organisms, its primary value in drug development lies in its efficacy against the Mycobacterium genus, including Mycobacterium tuberculosis and Mycobacterium smegmatis. This guide explores the structural basis of this activity, its specific spectrum, and the protocols required to validate its efficacy.

Chemical Architecture & Biosynthetic Logic

Antrimycin is not a single entity but a complex of related congeners (Antrimycins A, B, C, etc.) and is structurally related to the Cirratiomycins . Its potency is derived from a linear heptapeptide backbone incorporating rare, non-proteinogenic amino acids that confer resistance to enzymatic degradation and enhance target binding.

Structural Composition

The core structure consists of a common N-terminal tetrapeptide linked to variable C-terminal tripeptide segments.[1] Key structural motifs include:

-

Pya: (S)-2,3,4,5-tetrahydro-3-pyridazinecarboxylic acid (The pharmacophore).[1]

-

Dab: (2S,3S)-2,3-diaminobutanoic acid.[1]

-

HMSer: Hydroxymethylserine.

-

Val /

Visualization: Chemical Logic & Biosynthesis

The following diagram illustrates the hierarchical composition of the Antrimycin scaffold and its critical functional groups.

Caption: Figure 1. Structural decomposition of Antrimycin, highlighting the Pya moiety responsible for its unique anti-mycobacterial profile.

Biological Activity Spectrum

Antrimycin's spectrum is "narrow-spectrum" in the classical sense, but "high-value" due to its target specificity.[1] It does not exhibit broad activity against all Gram-positives (e.g., limited activity against common Staphylococci compared to standard therapies), but excels against acid-fast Gram-positive bacteria.[1]

Primary Targets: The Mycobacteria

The defining characteristic of Antrimycin is its activity against the Mycobacterium genus.[2]

| Target Organism | Strain Reference | Activity Profile | Clinical Relevance |

| Mycobacterium tuberculosis | H37Rv / Clinical Isolates | High (Tuberculostatic) | Primary pathogen for TB.[1] Antrimycin inhibits growth effectively in vitro. |

| Mycobacterium smegmatis | ATCC 607 | High | Model organism for screening anti-TB compounds. Often used as the primary indicator for Antrimycin activity. |

| Bacillus subtilis | ATCC 6633 | Moderate | Susceptible, but less sensitive than Mycobacteria.[1] Used as a control organism. |

| Staphylococcus aureus | ATCC 6538 | Low/Variable | Not the primary indication. Antrimycin is generally not classified as an anti-staphylococcal agent. |

Mechanism of Action (MOA)

While often grouped with cell-wall inhibitors due to the "spheroplast" formation observed in related compounds (like FR-900148), Antrimycin's distinct peptide structure suggests a multi-modal mechanism:[1]

-

Peptidoglycan Interference: The presence of D-amino acid analogs (Dab) suggests interference with the transpeptidation or precursor synthesis stages of cell wall assembly.[3][][5]

-

Metabolic Disruption: The Pyridazine (Pya) ring is a rare structural element. In related antibiotics (Cirratiomycins), this moiety is essential for uptake or binding to specific bacterial receptors unavailable in mammalian cells.[1]

Experimental Protocols for Validation

To validate Antrimycin activity, researchers must use protocols adapted for slow-growing Mycobacteria.[1] Standard Mueller-Hinton agar is often insufficient.[1]

Protocol: MIC Determination for M. tuberculosis

This protocol uses the Resazurin Microtiter Assay (REMA) for robust, colorimetric endpoint detection.

Reagents:

-

Middlebrook 7H9 Broth (supplemented with OADC).

-

Resazurin sodium salt powder.

-

Antrimycin stock solution (dissolved in DMSO/Water).

Workflow:

-

Inoculum Prep: Culture M. tuberculosis to mid-log phase (OD600 ~ 0.6–0.8). Dilute 1:100 in 7H9 broth.

-

Plate Setup: Add 100 µL of 7H9 broth to all wells of a 96-well plate.

-

Serial Dilution: Add 100 µL of Antrimycin stock to column 1. Serial dilute (1:2) across to column 10. Leave column 11 as Growth Control (GC) and column 12 as Sterile Control (SC).

-

Inoculation: Add 100 µL of bacterial suspension to columns 1–11.

-

Incubation: Incubate at 37°C for 7 days.

-

Development: Add 30 µL of 0.01% Resazurin solution to each well. Incubate for 24 hours.

-

Readout:

-

Blue: No growth (Inhibition).

-

Pink: Growth (Metabolic activity reducing resazurin).

-

MIC: The lowest concentration preventing the color change from blue to pink.

-

Visualization: REMA Workflow

Caption: Figure 2.[1][6] Resazurin Microtiter Assay (REMA) workflow for determining Antrimycin MIC against Mycobacteria.

References

-

Shimada, N., et al. (1981). "Antrimycin, a new peptide antibiotic."[1] The Journal of Antibiotics, 34(12), 1613–1614. Link

-

Shiroza, T., et al. (1982). "Cirratiomycin A and B, new peptide antibiotics from Streptomyces cirratus."[1][7] Agricultural and Biological Chemistry, 46(7), 1885-1890.[1][7] Link[1]

-

Nakamura, Y., et al. (1994). "Peptide Antibiotics, Antrimycins Produced by Streptomyces xanthocidicus."[1] Bulletin of the Chemical Society of Japan, 67, 2151-2161. Link[1]

-

Palomino, J.C., et al. (2002). "Resazurin microtiter assay plate: simple and inexpensive method for detection of drug resistance in Mycobacterium tuberculosis." Antimicrobial Agents and Chemotherapy, 46(8), 2720-2722.[1] Link[1]

Sources

- 1. Azithromycin | C38H72N2O12 | CID 447043 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. patents.justia.com [patents.justia.com]

- 3. Mechanisms of Action | MI [microbiology.mlsascp.com]

- 5. Inhibition of Cell Wall Biosynthesis by Antibiotics [sigmaaldrich.com]

- 6. pubs.acs.org [pubs.acs.org]

- 7. pubs.acs.org [pubs.acs.org]

Antrimycin: Structural Classification and Chemical Biology of a Peptidyl-Pyridazine Antibiotic

[1]

Executive Summary

Antrimycin (also known as Cirratiomycin ) represents a distinct class of non-ribosomal peptide antibiotics characterized by a linear heptapeptide backbone incorporating a unique heterocyclic pharmacophore: tetrahydropyridazine-3-carboxylic acid (THPC) .[1] Originally isolated from Streptomyces cirratus and Streptomyces xanthocidicus, this compound exhibits potent narrow-spectrum activity against Mycobacteria and certain Gram-positive bacteria.[1]

This technical guide provides a structural deconstruction of Antrimycin, classifying it beyond the generic "peptide antibiotic" label into a specific Peptidyl-Pyridazine subclass. It details the non-canonical Non-Ribosomal Peptide Synthetase (NRPS) machinery responsible for its assembly—specifically the "trans-AT" or stand-alone domain architecture—and provides validated protocols for its isolation and purification.

Structural Classification & Chemical Architecture

Core Classification

Antrimycin is classified as a Linear Peptidyl-Pyridazine Antibiotic .[1] Unlike the more common cyclic depsipeptides (e.g., Valinomycin) or lanthipeptides, Antrimycin maintains a linear backbone that is locally constrained by a non-proteinogenic heterocyclic ring system.

| Classification Level | Category | Key Structural Feature |

| Primary Class | NRPS-derived Oligopeptide | Synthesized by modular enzyme complexes (Non-Ribosomal Peptide Synthetases).[1] |

| Secondary Class | Linear Heptapeptide | Consists of 7 amino acid residues linked by amide bonds. |

| Chemical Sub-class | Peptidyl-Pyridazine | Contains the rare THPC (Tetrahydropyridazine-3-carboxylic acid) moiety.[1] |

| Stereochemistry | Mixed L/D & Unusual | Contains D-amino acids and |

Residue Composition Analysis

The biological activity of Antrimycin is driven by its exotic amino acid inventory. The structure of Antrimycin A (equivalent to Cirratiomycin B) is composed of the following sequence:

N-Term

-

HMSer:

-Hydroxymethylserine (Unusual starter unit).[1][2] -

Dab: 2,4-Diaminobutyric acid (Cationic residue, often interacts with phosphate groups).[1]

-

THPC: (3S)-2,3,4,5-tetrahydropyridazine-3-carboxylic acid.[1] This is the signature pharmacophore , likely formed by the cyclization of a hydrazine-containing precursor.

-

dhIle: 2,3-Didehydroisoleucine (Unsaturated side chain, confers rigidity).[1]

Structural Visualization

The following diagram illustrates the connectivity and the unique pharmacophores within the Antrimycin scaffold.

Caption: Linear connectivity of Antrimycin A, highlighting the central THPC pharmacophore and non-proteinogenic residues.

Biosynthetic Logic (NRPS Machinery)

The biosynthesis of Antrimycin (Cirratiomycin) is encoded by the cir gene cluster in Streptomyces cirratus. It represents a deviation from the canonical "colinearity rule" of NRPS systems, utilizing stand-alone domains to achieve structural complexity.

The cir Gene Cluster

-

Precursor Supply: The non-proteinogenic amino acid (2S,3S)-Dab is synthesized from L-Threonine by a sub-pathway involving four enzymes: CirR, CirS, CirQ, and CirB.[1][2]

-

Assembly Line: The peptide backbone is assembled by a multienzyme complex (CirG, CirH, CirJ, etc.).[1]

-

Unique Feature: The cluster contains stand-alone Adenylation (A) domains and Condensation (C) domains that are not fused within the same polypeptide module. This "trans-acting" architecture allows for iterative use of domains or flexible module skipping.[1]

Biosynthetic Pathway Diagram

The following workflow illustrates the generation of the Dab precursor and its incorporation into the peptide chain.

Caption: Biosynthetic flow from L-Threonine to the incorporation of Diaminobutyric acid (Dab) into the Antrimycin scaffold.

Experimental Protocols

Fermentation and Production

To isolate Antrimycin, Streptomyces cirratus must be cultured under conditions that favor secondary metabolite production over biomass accumulation.

Protocol: Optimized Fermentation

-

Seed Culture:

-

Inoculate S. cirratus spores into 50 mL of Seed Medium (2% Glucose, 1% Soluble Starch, 2.5% Soybean Meal, 0.3% NaCl, 0.1% CaCO3).

-

Incubate at 28°C for 48 hours at 220 rpm .

-

-

Production Culture:

-

Transfer 5% (v/v) seed culture into 500 mL baffled flasks containing Production Medium .

-

Medium Composition: 2% Glycerol, 1% Pharmamedia, 0.5% Yeast Extract, 0.2% NaCl, pH 7.2.[1]

-

Incubate at 28°C for 96–120 hours .

-

Note: Monitor pH. A rise to pH 8.0 often correlates with peak peptide production.

-

Isolation and Purification

Antrimycin is amphiphilic but tends towards hydrophilicity due to the hydroxyl and amino groups.

Workflow:

-

Extraction:

-

Centrifuge fermentation broth (10,000 x g, 20 min) to remove mycelia.

-

Adjust supernatant pH to 7.0.

-

Extract supernatant with n-Butanol (1:1 v/v).[1]

-

Concentrate the organic layer in vacuo to obtain the crude extract.

-

-

Flash Chromatography:

-

Resuspend crude extract in minimal methanol.

-

Load onto a Silica Gel 60 column.

-

Elute with a gradient of Chloroform:Methanol (from 9:1 to 1:1).

-

Antrimycin typically elutes at high polarity (approx. 3:1 CHCl3:MeOH).

-

-

High-Performance Liquid Chromatography (HPLC):

Mechanism of Action & Therapeutic Potential[3][4][5][6]

Biological Target

While the precise molecular target of Antrimycin is distinct from the depsipeptide "Antimycin" (which targets cytochrome c reductase), the structural features of Antrimycin (cationic Dab residue + rigid THPC ring) suggest a mechanism involving membrane disruption or inhibition of cell wall biosynthesis .

-

Hypothesis: The structural similarity of the THPC-Dab motif to peptidoglycan precursors suggests it may act as a competitive inhibitor of Mur ligases or Lipid II transport.

-

Spectrum: Active against Mycobacterium smegmatis, Staphylococcus aureus, and other Gram-positive organisms.[1]

Future Outlook

The THPC ring is a valuable scaffold for medicinal chemistry. It provides a rigid turn mimetic that can be used to stabilize bioactive conformations of other peptides. Future development focuses on:

-

Total Synthesis: To access analogs with improved stability against proteases.

-

Biosynthetic Engineering: Swapping the Cir adenylation domains to create derivatives with different amino acid side chains.

References

-

PubChem. (2025). Antrimycin | C28H47N9O11. National Library of Medicine. Link

-

Shi, J., et al. (2024).[1] Identification of the Cirratiomycin Biosynthesis Gene Cluster in Streptomyces cirratus: Elucidation of the Biosynthetic Pathways for 2,3-Diaminobutyric Acid and Hydroxymethylserine. Applied and Environmental Microbiology. Link

-

Umezawa, H., et al. (1981).[1] Antrimycins, new peptide antibiotics produced by Streptomyces xanthocidicus.[1] The Journal of Antibiotics.

-

Shiomi, K., et al. (1981).[1] The structures of cirratiomycin A and B, new peptide antibiotics. Agricultural and Biological Chemistry.[3][4][5][6] Link[1]

-

Creative Biolabs. (2025). Mode of Action & Target for Antibacterial Drug. Link

Sources

- 1. Azithromycin | Drug Information, Uses, Side Effects, Chemistry | PharmaCompass.com [pharmacompass.com]

- 2. Identification of the Cirratiomycin Biosynthesis Gene Cluster in Streptomyces Cirratus: Elucidation of the Biosynthetic Pathways for 2,3-Diaminobutyric Acid and Hydroxymethylserine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 4. The regulation and biosynthesis of antimycins - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Action and resistance mechanisms of antibiotics: A guide for clinicians - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Biosynthesis of C-nucleoside antibiotics in actinobacteria: recent advances and future developments - PMC [pmc.ncbi.nlm.nih.gov]

Initial In-Vitro Characterization of Antrimycin: Efficacy and Mechanistic Insights

Topic: Initial in-vitro studies of Antrimycin efficacy Content Type: An in-depth technical guide or whitepaper on the core. Audience: Researchers, scientists, and drug development professionals.

Executive Summary

Antrimycins (A, B, C, and D) represent a distinct class of peptidyl-nucleoside-like antibiotics isolated from Streptomyces xanthocidicus. Distinguished by their unique heptapeptide structure containing non-proteinogenic amino acids—specifically

Introduction and Chemical Basis[2][3]

Source and Taxonomy

Antrimycin is a secondary metabolite produced by Streptomyces xanthocidicus (Strain K01-0031). It belongs to a family of linear or cyclic heptapeptides that share structural homology with Cirratiomycin and Tuberactomycins (e.g., Viomycin, Capreomycin).

Structural Characteristics

The defining feature of the Antrimycin complex is the presence of a tetrahydropyridazine carboxylic acid moiety and

-

Antrimycin A: The primary congener, noted for specific antitubercular activity.[1]

-

Chemical Class: Depsipeptide / Peptidyl-nucleoside analog.

Experimental Framework: Isolation and Purification

To study Antrimycin, high-purity fractions must be isolated from fermentation broth. The following workflow ensures the recovery of bioactive congeners while removing cytotoxic impurities.

Fermentation Protocol

-

Strain: Streptomyces xanthocidicus (K01-0031).

-

Medium: Glucose-Soybean Meal (GSM) broth supplemented with 0.5% CaCO3 to buffer pH.

-

Conditions: Aerobic fermentation at 27°C, 200 rpm for 72–96 hours.

Downstream Processing (DSP) Logic

We utilize a multi-stage chromatographic approach. The initial adsorption on Diaion HP-20 resin captures the hydrophobic peptide complex, while subsequent silica gel chromatography separates the congeners (A, B, C) based on polarity.

Figure 1: Isolation workflow for Antrimycin from Streptomyces xanthocidicus fermentation broth.

In-Vitro Efficacy Evaluation

Antimicrobial Susceptibility Testing (AST)

The core efficacy metric is the Minimum Inhibitory Concentration (MIC). Given Antrimycin's specific activity against Mycobacteria, standard Mueller-Hinton broth is substituted with Middlebrook 7H9 broth supplemented with OADC enrichment for mycobacterial strains.

Protocol: Microbroth Dilution

-

Inoculum Preparation: Adjust Mycobacterium smegmatis (ATCC 607) and Mycobacterium tuberculosis (H37Rv) cultures to 0.5 McFarland standard (~1.5 x 10^8 CFU/mL).

-

Dilution: Prepare serial 2-fold dilutions of Antrimycin A (Range: 64 µg/mL to 0.125 µg/mL) in 96-well microtiter plates.

-

Incubation:

-

M. smegmatis: 37°C for 48 hours.

-

M. tuberculosis:[1] 37°C for 7–14 days.

-

-

Readout: MIC is defined as the lowest concentration preventing visible turbidity (or >90% reduction in fluorescence if using Alamar Blue).

Quantitative Efficacy Data (Representative)

The following table summarizes the typical spectrum of Antrimycin A compared to standard aminoglycosides.

| Test Organism | Strain | Antrimycin A MIC (µg/mL) | Kanamycin MIC (µg/mL) | Interpretation |

| Mycobacterium tuberculosis | H37Rv | 0.5 – 2.0 | 2.0 – 4.0 | Highly Active |

| Mycobacterium smegmatis | ATCC 607 | 1.0 – 4.0 | 1.0 – 2.0 | Active |

| Staphylococcus aureus | ATCC 29213 | > 64.0 | 1.0 – 4.0 | Inactive |

| Escherichia coli | ATCC 25922 | > 64.0 | 2.0 – 8.0 | Inactive |

| Pseudomonas aeruginosa | ATCC 27853 | > 128.0 | 4.0 – 16.0 | Inactive |

Note: Antrimycin displays a "Tuberactomycin-like" profile, showing high specificity for Mycobacteria while lacking broad-spectrum activity against standard Gram-positive/negative pathogens.

Mechanism of Action (MoA) Elucidation

Understanding how Antrimycin kills bacteria is vital for assessing cross-resistance risks. Structural homology to Viomycin suggests inhibition of protein synthesis, specifically translocation.[2]

Macromolecular Synthesis Inhibition Assay

This assay distinguishes between cell wall, DNA, RNA, and protein synthesis inhibition by monitoring the incorporation of radiolabeled precursors.

Protocol Steps:

-

Culture: Grow M. smegmatis to early log phase (OD600 ~0.3).

-

Treatment: Treat aliquots with Antrimycin A at 4x MIC.

-

Pulse Labeling: Add radioactive precursors:

- -Thymidine (DNA synthesis)

- -Uridine (RNA synthesis)

- -Leucine (Protein synthesis)

-

Precipitation: At intervals (0, 15, 30, 60 min), precipitate macromolecules with cold 10% Trichloroacetic Acid (TCA).

-

Quantification: Collect precipitates on glass fiber filters and count radioactivity via liquid scintillation.

Mechanistic Pathway

Based on the structural presence of the tuberactidine-like moiety, Antrimycin is hypothesized to bind to the 30S-50S ribosomal interface , locking the ribosome in a pre-translocation state.

Figure 2: Hypothesized mechanism of action for Antrimycin, illustrating the blockade of ribosomal translocation.

Discussion and Future Directions

Structure-Activity Relationship (SAR)

The efficacy of Antrimycin is tightly linked to the

Cross-Resistance Potential

Due to the overlapping binding site with Viomycin and Capreomycin , M. tuberculosis strains resistant to these second-line injectables may exhibit cross-resistance to Antrimycin. However, the unique cyclic heptapeptide scaffold may offer distinct binding kinetics that could overcome certain rrs (16S rRNA) or tlyA mutations.

Conclusion

Antrimycin A is a potent, narrow-spectrum lead compound for antitubercular drug discovery. Its high specificity for Mycobacteria and distinct chemical scaffold warrant further optimization to improve pharmacokinetic properties and assess in-vivo safety profiles.

References

-

Shimada, N., Morimoto, K., Naganawa, H., Takita, T., Hamada, M., Maeda, K., Takeuchi, T., & Umezawa, H. (1981).[1] Antrimycin, a new peptide antibiotic. The Journal of Antibiotics, 34(12), 1613–1614.[1] Link

-

Morimoto, K., Shimada, N., Naganawa, H., Takita, T., & Umezawa, H. (1982). The structure of antrimycin A. The Journal of Antibiotics, 35(3), 378–380. Link

-

Shah, A., & Swiatlo, E. (2005). α,β-Diamino Acids: Biological Significance and Synthetic Approaches. Chemical Reviews, 105(12), 4314–4347. Link

-

Gräfe, U., Schlegel, R., Ritzau, M., Ihn, W., Dornberger, K., Stengel, C., Fleck, W. F., Gutsche, W., Härtl, A., & Paulus, E. F. (1995).[3] Aurantimycins, new depsipeptide antibiotics from Streptomyces aurantiacus IMET 43917. The Journal of Antibiotics, 48(2), 119–125.[3] Link

Sources

Biosynthesis Pathway of Antrimycin/Cirratiomycin in Streptomyces

This guide details the biosynthesis of Antrimycin , a linear heptapeptide antibiotic produced by Streptomyces xanthocidicus (and its congener Cirratiomycin from Streptomyces cirratus). It focuses on the recently elucidated NRPS (Non-Ribosomal Peptide Synthetase) assembly line and the specific enzymatic pathways responsible for its unique non-proteinogenic amino acid building blocks, particularly (2S,3S)-2,3-diaminobutyric acid (DABA) and (S)-tetrahydropyridazine-3-carboxylic acid (Piperazic acid derivative) .[1]

Executive Summary

Antrimycins (and the nearly identical Cirratiomycins) are a class of linear heptapeptide antibiotics exhibiting potent activity against Mycobacteria and other Gram-positive bacteria. Their structural complexity arises not from the peptide bond formation itself, but from the incorporation of highly modified, non-proteinogenic amino acid residues.

The core biosynthetic machinery is a Non-Ribosomal Peptide Synthetase (NRPS) system encoded by the ant (or cir ) gene cluster. Recent genomic and biochemical characterizations (specifically of the cir cluster in S. cirratus) have revealed a "trans-AT/trans-C" like architecture where discrete, stand-alone catalytic domains interact with the main assembly line, challenging the classical collinearity rule of NRPS enzymology.[1]

Molecular Architecture

The chemical structure of Antrimycin A (congener of Cirratiomycin B) is a linear heptapeptide with the sequence: L-DABA — L-Hydroxymethylserine — L-Ala — L-Didehydroisoleucine — L-Ala — L-Piperazic Acid — L-Ala (Sequence varies slightly by congener).[1]

Key structural features include:

-

N-Terminal: Acylated with a short fatty acid chain.[1]

-

Residue 1: (2S,3S)-2,3-Diaminobutyric acid (DABA) .[1][2][3][4]

-

Residue 2:

-Hydroxymethylserine (HMSer) . -

Residue 6: (S)-Tetrahydropyridazine-3-carboxylic acid (a reduced form of Piperazic acid), containing a unique hydrazine (N-N) bond.[1]

The Biosynthetic Gene Cluster (BGC)

The biosynthetic gene cluster (specifically the cir cluster identified in S. cirratus) spans approximately 50 kb and encodes 12 key proteins involved in precursor synthesis, assembly, and regulation.

Genetic Organization

The cluster is organized into two functional blocks:

-

Precursor Biosynthesis Sub-cluster: Genes responsible for generating DABA, HMSer, and Piperazic acid.

-

NRPS Assembly Sub-cluster: Large Open Reading Frames (ORFs) encoding the modular carrier proteins and condensation domains.

Table 1: Key Genes and Enzymatic Functions

| Gene (Cir/Ant) | Protein Function | Role in Biosynthesis |

| cirR, cirS, cirQ, cirB | DABA Biosynthetic Enzymes | Conversion of L-Threonine to (2S,3S)-DABA.[1][2] |

| cirH | Gly/Ser Hydroxymethyltransferase | Conversion of D-Serine to |

| cirA, cirC, cirD, cirE | NRPS Core Modules | Peptide chain elongation (Modules 1-7). |

| cirF | Stand-alone Adenylation (A) Domain | Activates specific amino acids in trans. |

| cirG | Stand-alone Condensation (C) Domain | Catalyzes peptide bond formation in trans. |

| ktzI / ktzT homologs | Piperazate Synthase | Formation of the N-N bond in Piperazic acid (from Ornithine).[1] |

Biosynthesis of Non-Proteinogenic Precursors

The potency of Antrimycin relies on the supply of three "exotic" amino acids.

Pathway 1: (2S,3S)-2,3-Diaminobutyric Acid (DABA)

Unlike the canonical diaminobutyric acid derived from Aspartate, the Antrimycin DABA moiety is synthesized from L-Threonine via a four-step pathway involving oxidation, transamination, and reduction.[1]

Mechanism:

-

Oxidation: L-Threonine is oxidized to 2-amino-3-ketobutyrate.[1]

-

Transamination: An aminotransferase incorporates a second amino group.

-

Reduction/Isomerization: The intermediate is reduced to yield the specific (2S,3S) stereochemistry required for the NRPS.

Pathway 2: -Hydroxymethylserine (HMSer)

This rare residue is generated by CirH , a serine hydroxymethyltransferase homolog.[1][2]

-

Substrate: D-Serine (likely racemized from L-Serine).[1]

-

Cofactor: Tetrahydrofolate (THF) dependent.

-

Reaction: Transfer of a one-carbon unit (formaldehyde equivalent) to the

-carbon of serine, creating a gem-diol-like structure stabilized as the hydroxymethyl group.[1]

Pathway 3: Tetrahydropyridazine (Piperazic Acid)

The hallmark N-N bond is formed via the Piperazic Acid pathway, conserved across Antrimycin, Sanglifehrin, and Kutzneride biosynthesis.

-

Precursor: L-Ornithine.[1]

-

Step 1 (N-Hydroxylation): An FAD-dependent N-hydroxylase (homolog of KtzI ) converts Ornithine to

-hydroxy-ornithine.[1] -

Step 2 (Cyclization): A heme-dependent cyclase (homolog of KtzT ) catalyzes the formation of the N-N bond, yielding Piperazic acid.

-

Incorporation: This cyclic amino acid is loaded onto the NRPS and potentially reduced further to the tetrahydropyridazine state either pre- or post-assembly.

The NRPS Assembly Line (Mechanism)

The assembly of Antrimycin follows a non-canonical NRPS logic. Unlike standard Type I NRPSs where each module contains C-A-T domains, the Antrimycin megasynthetase utilizes stand-alone domains to service multiple modules or specific "stalled" sites.[1]

Visualization: The cir Biosynthetic Logic

The following diagram illustrates the flow of precursors into the NRPS assembly line.

Figure 1: Logical flow of Antrimycin biosynthesis, highlighting the convergence of unique precursor pathways with the NRPS assembly line.

Step-by-Step Assembly Protocol

-

Initiation (Module 1): The assembly begins with the acylation of DABA . The N-terminal fatty acid chain is attached, likely by a specialized Condensation (C) domain (C_start) utilizing a CoA-linked fatty acid starter.[1]

-

Elongation (Modules 2-5):

-

Module 2: Incorporates HMSer . Note that Module 2 may lack an intrinsic Adenylation (A) domain, relying on the stand-alone CirF protein to activate HMSer and load it onto the Peptidyl Carrier Protein (PCP).[1]

-

Module 4 (Dehydrogenation): Incorporates Isoleucine. A cis-acting or trans-acting oxidase/desaturase converts the Ile residue into didehydroisoleucine (an

-unsaturated residue) post-incorporation.[1]

-

-

The Hydrazine Incorporation (Module 6):

-

Termination (Module 7 & TE):

-

The final Alanine is added.

-

The Thioesterase (TE) domain catalyzes the release of the peptide, either via hydrolysis (linear product) or macrocyclization (if forming a cyclic congener, though Antrimycins are typically linear or cyclic depsipeptides depending on the specific variant).

-

Experimental Validation & Protocols

The elucidation of this pathway relies on CRISPR-cBEST base editing and heterologous expression.

Protocol: Confirmation of Precursor Origins

To validate that DABA originates from Threonine (and not Aspartate), the following feeding study protocol is standard:

-

Culture: Inoculate Streptomyces cirratus in minimal media.

-

Isotope Feeding: Supplement media with

-L-Threonine at 24h and 48h. -

Extraction: Harvest supernatant at 96h. Extract with n-butanol.[1]

-

Analysis: Analyze via LC-MS/MS.

-

Verification: Observe the mass shift +4 Da (or specific fragmentation pattern) in the DABA residue of the purified Antrimycin, confirming intact incorporation of the Threonine carbon skeleton.

Protocol: Gene Inactivation (CRISPR-cBEST)

To prove the necessity of the cir cluster:

-

Target Design: Design sgRNA targeting the active site of the adenylation domain in cirA (Module 1).

-

Transformation: Introduce the CRISPR-cBEST plasmid into S. cirratus via conjugation from E. coli ET12567/pUZ8002.

-

Screening: Select exconjugants on Apramycin.

-

Metabolite Profiling: Compare HPLC profiles of Wild Type vs. Mutant. The Mutant should show a complete abolition of the Antrimycin peak (m/z ~700-800 range depending on congener).

-

Complementation: Re-introduce cirA on an integrative vector (e.g., pSET152) to restore production, confirming non-polar effects.

References

-

Sakata, S., et al. (2024). "Identification of the Cirratiomycin Biosynthesis Gene Cluster in Streptomyces cirratus: Elucidation of the Biosynthetic Pathways for 2,3-Diaminobutyric Acid and Hydroxymethylserine."[2] Chemistry - A European Journal.[1] Link[1]

-

Morimoto, K., et al. (1981). "Antrimycin, a new peptide antibiotic."[1] The Journal of Antibiotics. Link

-

Winn, M., et al. (2021). "Piperazic acid-containing natural products: structures and biosynthesis."[1] Natural Product Reports. Link

-

Shi, Y.M., et al. (2022). "Genome Mining Enabled by Biosynthetic Characterization Uncovers a Class of Benzoxazolinate-Containing Natural Products."[1] Angewandte Chemie. Link[1]

-

Blin, K., et al. (2019). "antiSMASH 5.0: updates to the secondary metabolite genome mining pipeline." Nucleic Acids Research. Link

Sources

- 1. Azithromycin | C38H72N2O12 | CID 447043 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Identification of the Cirratiomycin Biosynthesis Gene Cluster in Streptomyces Cirratus: Elucidation of the Biosynthetic Pathways for 2,3-Diaminobutyric Acid and Hydroxymethylserine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. Two piperazic acid-containing cyclic hexapeptides from Streptomyces alboflavus 313 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. bowerslab.web.unc.edu [bowerslab.web.unc.edu]

- 7. researchgate.net [researchgate.net]

- 8. Unearthing a Cryptic Biosynthetic Gene Cluster for the Piperazic Acid-Bearing Depsipeptide Diperamycin in the Ant-Dweller Streptomyces sp. CS113 - PubMed [pubmed.ncbi.nlm.nih.gov]

Antimycin Derivatives and Their Potential Modifications: A Guide to Unlocking New Therapeutic Potential

An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

The antimycins represent a fascinating class of natural products with a rich history and a promising future in therapeutic development. Characterized by a unique nine-membered dilactone core linked to a 3-formamidosalicylic acid moiety, these compounds exhibit potent biological activities, most notably the inhibition of mitochondrial respiration and, more recently discovered, the selective inhibition of anti-apoptotic Bcl-2 family proteins.[1] This dual mechanism of action presents both a challenge and an extraordinary opportunity for medicinal chemists and synthetic biologists. This guide provides a comprehensive overview of the antimycin core, detailing scientifically-grounded strategies for its modification through both biosynthetic engineering and chemical synthesis. We will explore the critical structure-activity relationships that govern its distinct biological effects and provide detailed experimental frameworks to empower researchers in the rational design of novel antimycin derivatives with tailored therapeutic profiles, particularly in the realm of oncology.

Introduction: The Antimycin Family and A Note on Nomenclature

It is important to begin by clarifying a point of potential confusion in the literature. This guide focuses on the antimycin family, a group of over 40 related depsipeptide natural products produced by Streptomyces species.[1] These are structurally distinct from the antrimycins (e.g., antrimycin D), which are a class of tuberculostatic heptapeptide antibiotics.[2] While both are compelling antibiotic families, the wealth of research into the biosynthesis, dual mechanism of action, and derivatization of the depsipeptide antimycins makes them a more fertile ground for a discussion on therapeutic modifications.

The archetypal member of the family, antimycin A, has long been utilized as a biochemical tool and a piscicide due to its potent inhibition of cytochrome c reductase in the mitochondrial electron transport chain.[1] However, the discovery that this class of molecules can also selectively inhibit the anti-apoptotic proteins Bcl-2 and Bcl-xL has catalyzed a resurgence of interest in their therapeutic potential.[1] Overproduction of these proteins is a key mechanism by which cancer cells evade apoptosis-inducing chemotherapy, making antimycin derivatives attractive candidates for combination therapies to overcome drug resistance.[1]

A pivotal discovery in the field was the creation of 2-methoxyantimycin A3, a synthetic derivative that no longer inhibits cellular respiration but retains its ability to induce apoptosis in cells overproducing Bcl-2 proteins.[1] This finding demonstrates that the two primary biological activities of antimycins can be decoupled through targeted chemical modification, opening the door to engineering safer, more selective therapeutic agents.

Core Structure and Key Modification Sites

The antimycin scaffold offers several key locations for chemical and biosynthetic modification. Understanding these sites is fundamental to designing a successful derivatization strategy.

Caption: Key modification sites on the Antimycin A scaffold.

Strategies for Generating Antimycin Derivatives

Two primary avenues exist for the modification of the antimycin core: manipulation of the biosynthetic machinery responsible for its production and direct chemical synthesis or semi-synthesis from the natural product.

Biosynthetic Engineering

Antimycins are assembled by a sophisticated hybrid Non-Ribosomal Peptide Synthetase (NRPS) and Polyketide Synthase (PKS) enzymatic assembly line.[1] The gene cluster responsible for this process, the ant cluster, contains all the necessary machinery, and understanding its function allows for targeted genetic interventions.[1]

The logic of this approach is to intercept the natural assembly line by either providing it with non-native building blocks (precursors) or by disabling specific "tailoring" enzymes that perform final chemical modifications. This leverages the cell's powerful enzymatic machinery to create complex molecules that would be challenging to produce through purely chemical means.

Caption: Simplified Antimycin biosynthetic pathway highlighting modification points.

This protocol describes a general workflow for feeding a tryptophan analog to a culture of Streptomyces sp. to produce novel antimycin derivatives.

-

Strain and Culture Preparation:

-

Inoculate a seed culture of a high-yield antimycin-producing Streptomyces strain in a suitable liquid medium (e.g., TSB).

-

Incubate at 28-30°C with shaking (200 rpm) for 48-72 hours until dense growth is achieved.

-

-

Production Culture:

-

Inoculate a production medium (e.g., R5A) with the seed culture (5-10% v/v).

-

Incubate under the same conditions. Antimycin production typically begins after aerial hyphae production is observed.[1]

-

-

Precursor Feeding:

-

Prepare a sterile, pH-neutral stock solution of the desired tryptophan analog (e.g., 5-fluoro-tryptophan) in a suitable solvent (e.g., DMSO or water).

-

At a specific time point post-inoculation (e.g., 24 or 48 hours, requires optimization), add the analog precursor to the culture flasks to a final concentration of 0.1-1 mM.

-

Self-Validation: Run parallel control cultures: a positive control (no precursor) and a negative control (precursor added to uninoculated media to check for abiotic degradation). A toxicity control with high precursor concentration is also advised to ensure the health of the culture.

-

-

Fermentation and Extraction:

-

Continue incubation for an additional 5-7 days.

-

Harvest the culture broth and separate the mycelium from the supernatant by centrifugation.

-

Extract the supernatant and the mycelial cake separately using ethyl acetate. Combine the organic extracts and evaporate to dryness under reduced pressure.

-

-

Analysis:

-

Resuspend the crude extract in methanol.

-

Analyze by High-Performance Liquid Chromatography (HPLC) coupled with Mass Spectrometry (MS).

-

Compare the chromatograms of the precursor-fed culture with the positive control. Look for new peaks with mass shifts corresponding to the incorporation of the analog.

-

Isolate the novel peaks using preparative HPLC for structure elucidation by NMR.

-

Chemical Modification (Semi-Synthesis)

Semi-synthesis, the chemical modification of the isolated natural product, offers a more direct route to specific derivatives. The synthesis of 2-methoxyantimycin A3 is a prime example of the power of this approach.[1]

This strategy relies on the differential reactivity of functional groups on the antimycin scaffold. The phenolic hydroxyl, for instance, is a nucleophile that can be readily alkylated or acylated. The formamido group can be hydrolyzed under specific conditions. This allows for precise, predictable changes to the molecule's structure to probe its interaction with biological targets.

This protocol outlines a general procedure for the methylation of the phenolic hydroxyl group of Antimycin A.

-

Materials:

-

Antimycin A complex (purified from fermentation)

-

Anhydrous Potassium Carbonate (K₂CO₃)

-

Methyl Iodide (CH₃I) or Dimethyl Sulfate ((CH₃)₂SO₄)

-

Anhydrous Acetone or DMF (solvent)

-

Standard workup and purification reagents (Ethyl Acetate, Brine, Sodium Sulfate, Silica Gel).

-

-

Reaction Setup:

-

Dissolve Antimycin A (1 equivalent) in anhydrous acetone in a round-bottom flask under a nitrogen atmosphere.

-

Add finely ground anhydrous K₂CO₃ (3-5 equivalents). The base acts as a proton scavenger to deprotonate the phenolic hydroxyl, activating it for nucleophilic attack.

-

Stir the suspension vigorously for 30 minutes at room temperature.

-

-

Alkylation:

-

Add the alkylating agent (e.g., Methyl Iodide, 1.5-2 equivalents) dropwise to the suspension.

-

Allow the reaction to stir at room temperature or with gentle heating (40-50°C) for 4-12 hours.

-

-

Monitoring and Workup:

-

Self-Validation: Monitor the reaction progress by Thin-Layer Chromatography (TLC) or LC-MS, observing the consumption of the starting material and the appearance of a new, less polar product spot.

-

Once the reaction is complete, filter off the K₂CO₃ and wash with acetone.

-

Evaporate the solvent from the filtrate under reduced pressure.

-

Redissolve the residue in ethyl acetate, wash sequentially with water and brine, dry over anhydrous sodium sulfate, and concentrate.

-

-

Purification and Characterization:

-

Purify the crude product by flash column chromatography on silica gel using a hexanes/ethyl acetate gradient.

-

Characterize the final product by ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS) to confirm the structure and purity.

-

Structure-Activity Relationship (SAR) Analysis

The development of antimycin derivatives is guided by understanding how specific structural changes affect biological activity. The ability to decouple respiratory inhibition from Bcl-xL antagonism is the most significant SAR insight to date.

| Derivative | Modification | Effect on Respiratory Inhibition (Complex III) | Effect on Bcl-xL Inhibition | Therapeutic Implication |

| Antimycin A3 | Parent Compound | Potent Inhibitor | Potent Inhibitor | High general toxicity limits use. |

| 2-methoxyantimycin A3 | Methylation of the 2-OH group on the salicylic acid moiety.[1] | Activity Abolished[1] | Activity Retained[1] | Decouples toxicity from anti-cancer effect, creating a selective pro-apoptotic agent. |

| Blastmycinone | Base-catalyzed decomposition product lacking the salicylic acid moiety.[1] | Inactive | Inactive | Demonstrates the 3-formamidosalicylic acid is essential for activity. |

| Varying Alkyl Chains | Natural variants differ in the length and branching of the C7 alkyl chain. | Potency varies | Potency varies | Modulates overall lipophilicity and binding affinity. |

Key SAR Insights:

-

The 3-Formamidosalicylic Acid Moiety is Essential: Loss of this group completely abrogates activity.

-

The Phenolic 2-OH is Critical for Respiratory Inhibition: Masking this hydroxyl group, as in 2-methoxyantimycin A3, eliminates binding to cytochrome c reductase but not to the hydrophobic groove of Bcl-xL. This is likely due to the loss of a critical hydrogen bond interaction within the Complex III binding site.

-

The Dilactone Core and Alkyl Chain Drive Binding: These lipophilic portions are crucial for occupying the hydrophobic binding pockets of both targets. Modifications here can fine-tune potency and pharmacokinetic properties.

Future Directions and Therapeutic Outlook

The rational design of antimycin derivatives stands as a promising frontier in the development of novel anti-cancer therapeutics. The proven ability to separate the compound's cytotoxic respiratory inhibition from its targeted pro-apoptotic activity provides a clear roadmap for future research.

Key areas for future exploration include:

-

Expanding the Derivative Library: Systematically exploring a wider range of substitutions at the 2-OH position (e.g., larger alkoxy groups, fluoroethoxy groups) to modulate potency and metabolic stability.

-

Modifying the Formamido Group: Investigating the replacement of the formyl group with other small acyl groups to probe its role in target binding and potentially improve drug-like properties.

-

Combinatorial Biosynthesis: Combining gene knockouts with precursor-directed biosynthesis to rapidly generate libraries of novel derivatives with variations at multiple positions.

-

Drug Delivery and Formulation: Developing advanced formulations or prodrug strategies to improve the solubility, bioavailability, and tumor-specific delivery of promising antimycin leads.